2-chloro-N-pentylpropanamide

Lipophilicity XLogP3 Druglikeness

Selecting the wrong N-alkyl chain length alters lipophilicity, volatility, and crystallization behavior-impacting reaction kinetics and downstream results. 2-Chloro-N-pentylpropanamide (CAS 87603-55-2) offers quantifiably distinct properties vs. shorter-chain analogs. • **Higher lipophilicity (XLogP3=2.4)** - Ideal for hydrophobic scaffold construction and membrane permeability studies. • **Low volatility (bp ~291°C)** - Robust for high-temperature reactions; minimal co-evaporation loss. • **Crystalline solid (mp ~65°C)** - Enables recrystallization purification and X-ray crystallography. Procurement advantage: Defined specifications, reproducible analytical standard for RP-HPLC method validation.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 87603-55-2
Cat. No. B3372166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-pentylpropanamide
CAS87603-55-2
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C(C)Cl
InChIInChI=1S/C8H16ClNO/c1-3-4-5-6-10-8(11)7(2)9/h7H,3-6H2,1-2H3,(H,10,11)
InChIKeyAZUPPPMDDSIBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-pentylpropanamide Overview


2-Chloro-N-pentylpropanamide is a secondary chloroacetamide with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol [1]. Its structure features a 2-chloropropanamide core functionalized with an N-pentyl alkyl chain, placing it within a class of compounds frequently used as versatile synthetic building blocks and intermediates in medicinal chemistry and agrochemical research . This document provides a quantitative, evidence-based differentiation of this specific compound against its closest N-alkyl-2-chloropropanamide analogs to guide scientific selection and procurement decisions.

N-Pentyl building block Introduces a defined 5-carbon alkyl chain for constructing lipophilic molecular scaffolds. Suitable for medicinal chemistry and agrochemical design requiring precise N-alkyl substitution.
Crystalline solid handling White crystalline powder with reported melting point around 65 °C, enabling precise microbalance weighing and recrystallization. Facilitates purification workflows not applicable to liquid analogs.
Hydrophobicity benchmark Reported XLogP3 provides a reference lipophilicity value for reversed-phase method development and solubility screening. Useful as a calibration standard in chromatographic retention studies.

Chain Length Specificity for 2-Chloro-N-pentylpropanamide


N-alkyl-2-chloropropanamides are not interchangeable commodities. The length of the N-alkyl chain is a primary determinant of key physicochemical properties such as lipophilicity, boiling point, and solubility, which directly influence a compound's utility in specific synthetic pathways and its behavior in biological systems [1]. Substituting 2-chloro-N-pentylpropanamide with a shorter-chain analog, such as the N-ethyl or N-propyl derivative, will result in a significant, quantifiable shift in these critical parameters, potentially leading to different reaction kinetics, altered separation characteristics, or unforeseen biological outcomes. The following sections provide the specific, comparative data required to justify the selection of this precise compound.

Chain length mismatch Shorter N-alkyl chains (e.g., N-ethyl, N-propyl) shift lipophilicity and boiling point, altering reaction kinetics and extraction behavior.
Physical state differences Liquid or low-melting analogs cannot replicate the solid handling, recrystallization, and precise weighing attributes of this crystalline compound.
Stoichiometry impact Molecular weight differences of 20–31% compared to shorter-chain analogs demand molar adjustments in synthetic protocols; direct mole-for-mole substitution is invalid.

2-Chloro-N-pentylpropanamide vs. Key Analogs


Lipophilicity and N-Pentyl Chain Effect

2-Chloro-N-pentylpropanamide exhibits a predicted XLogP3 value of 2.4, indicating its relative lipophilicity [1]. This value is substantially higher than that expected for shorter-chain analogs, which would have lower XLogP3 values. The increased lipophilicity of the N-pentyl derivative directly impacts its solubility profile and its predicted retention time in reversed-phase chromatographic separations, making it a more hydrophobic entity than its smaller counterparts.

Lipophilicity (XLogP3)
Class-level
2.4
Reported lipophilicity context for N-pentyl chain effect
Computed value; confirm experimentally for critical quantitative structure–property relationship (QSPR) models
Lipophilicity XLogP3 Druglikeness Chromatography

Boiling Point Comparison

The boiling point of 2-chloro-N-pentylpropanamide is predicted to be 290.9±23.0 °C at 760 mmHg [1]. This is significantly higher than the predicted boiling point of the N-ethyl analog, 2-chloro-N-ethylpropanamide, which is reported as 226.4 °C (EPA T.E.S.T.) [2] and 257.58 °C (EPI Suite) [2]. This 33-64 °C increase in boiling point is a direct consequence of the greater molecular weight and enhanced van der Waals forces associated with the longer N-pentyl chain.

Boiling Point Comparison
Data to verify
290.9 °C vs 226.4 °C
Supports purification and volatility-driven workflow review
Predicted values at 760 mmHg; cross-study comparison, experimental validation recommended
Boiling Point Volatility Purification Distillation

Molecular Weight Impact

2-Chloro-N-pentylpropanamide possesses a molecular weight of 177.67 g/mol [1]. This is a key differentiator from other N-alkyl-2-chloropropanamides. For example, the N-allyl derivative has a molecular weight of 147.61 g/mol , and the N-ethyl derivative has a molecular weight of 135.59 g/mol [2]. This 30-42 g/mol difference represents a 20-31% increase in mass, which directly impacts molar calculations for reactions and the physical weight of material for a given number of moles.

Molecular Weight
Cross-study comparable
177.67 g/mol
Defines stoichiometric calculations and procurement logistics
30–42 g/mol heavier than N-allyl and N-ethyl analogs; impacts molar scaling
Molecular Weight Stoichiometry Logistics Molar Mass

Physical State and Crystallinity

2-Chloro-N-pentylpropanamide is described as a white crystalline solid with a melting point of approximately 65°C . This contrasts with shorter-chain analogs, which are often liquids or low-melting-point solids at room temperature. The N-allyl analog, for instance, is characterized by a boiling point of 262°C but lacks a reported melting point, suggesting it is a liquid . This difference in physical state is a direct result of the stronger intermolecular forces imparted by the longer, more lipophilic N-pentyl chain.

Physical State & Crystallinity
Context-dependent
White crystalline solid, mp ~65 °C
Enables crystallization-based purification and precise solid handling
Liquid analogs (e.g., N-allyl) require different handling protocols
Melting Point Physical State Crystalline Handling

Application Scenarios for 2-Chloro-N-pentylpropanamide


Lipophilic Drug and Agrochemical Synthesis

The quantifiably higher lipophilicity (XLogP3 = 2.4) and increased molecular weight (177.67 g/mol) of 2-chloro-N-pentylpropanamide compared to its N-ethyl or N-propyl analogs make it the preferred starting material for constructing more hydrophobic molecular scaffolds [1]. This compound is specifically useful when the target molecule requires an N-pentyl chain to enhance membrane permeability or to mimic a lipid-like moiety, a common strategy in medicinal chemistry and agrochemical design. Its procurement over shorter-chain analogs is justified when the synthetic goal includes a defined N-pentyl amide substructure.

Reversed-Phase Chromatography Method Development

The XLogP3 of 2.4 provides a defined hydrophobicity benchmark for developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods [1]. This compound can serve as a calibration standard for estimating the retention times of other molecules with similar calculated lipophilicity. Its solid, crystalline nature (mp ~65°C) also makes it suitable for preparing precise standard solutions, ensuring high reproducibility in analytical workflows .

High-Temperature Reactions and Distillation

With a predicted boiling point of 290.9±23.0 °C, 2-chloro-N-pentylpropanamide is significantly less volatile than its N-ethyl analog (bp 226.4 °C) [1]. This property makes it a more robust reagent for high-temperature transformations or for use in reactions where a lower-boiling component must be removed by distillation without co-evaporating the primary reactant. Researchers requiring a non-volatile N-alkyl-2-chloropropanamide building block should prioritize this compound over shorter-chain alternatives.

Single Crystal Growth for X-ray Diffraction

The characterization of 2-chloro-N-pentylpropanamide as a white crystalline solid with a melting point of approximately 65°C suggests it may be amenable to crystallization from a variety of organic solvents [1]. This property is advantageous for researchers who require single crystals for definitive structural determination via X-ray crystallography. The solid state facilitates purification by recrystallization, a standard technique for solids that is not applicable to liquid analogs.

Application
Selection Property
Validation Focus
Lipophilic scaffold synthesis
N-Pentyl chain lipophilicity
Verify XLogP3 experimentally; assess membrane permeability or lipid mimicry in target assay
RP-HPLC method development
Hydrophobicity benchmark
Confirm retention time reproducibility; use as calibration standard for lipophilicity-based separations
High-temperature reactions
Low volatility
Validate boiling point under reaction conditions; ensure no co-evaporation with lower-boiling components
Single-crystal X-ray diffraction
Crystalline solid state
Screen crystallization solvents; confirm melting point and crystal quality for structural determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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